What are the properties of N,N,6-trimethyl-1,3,5-triazine-2,4-diamine?
What are the properties of N,N,6-trimethyl-1,3,5-triazine-2,4-diamine?
The following technical guide provides an in-depth analysis of N,N,6-trimethyl-1,3,5-triazine-2,4-diamine (CAS: 21320-31-0), a critical heterocyclic intermediate with significant applications in pharmaceutical quality control (as a known impurity of Imeglimin), agrochemical synthesis, and advanced materials science (Covalent Organic Frameworks).[1][2]
Synonyms: 2-Amino-4-(dimethylamino)-6-methyl-1,3,5-triazine; Imeglimin Impurity 4 CAS Registry Number: 21320-31-0[1][2]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
This compound represents a fully aromatized s-triazine derivative.[1][2] Unlike its pharmaceutical relative Imeglimin (a tetrahydrotriazine), this molecule possesses a fully conjugated 1,3,5-triazine ring, conferring high thermal stability and distinct solubility profiles. It is an asymmetric triazine, featuring three distinct substituents on the carbon ring positions: a methyl group, a primary amine, and a tertiary dimethylamine.
Structural Specifications
| Property | Specification |
| Molecular Formula | C₆H₁₁N₅ |
| Molecular Weight | 153.19 g/mol |
| SMILES | CN(C)C1=NC(C)=NC(N)=N1 |
| InChI Key | DUAYDERMVQWIJD-UHFFFAOYSA-N |
| Structure Class | Heterocyclic Aromatic Amine (HAA) |
Physicochemical Properties[1][2][7]
| Parameter | Value (Experimental/Predicted) | Context |
| Physical State | White to off-white crystalline solid | Standard conditions |
| Boiling Point | ~352.7°C (at 760 mmHg) | Predicted [1] |
| Density | 1.219 g/cm³ | Predicted [1] |
| pKa | ~4.5 (Triazine ring N) | Basic character due to amino groups |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water | Lipophilicity increased by N,N-dimethylation |
Synthesis & Manufacturing Protocols
The synthesis of N,N,6-trimethyl-1,3,5-triazine-2,4-diamine is chemically significant because it often occurs as a byproduct during the synthesis of biguanide-derived drugs (like Metformin or Imeglimin) or is deliberately synthesized for material science applications.[1][2]
Primary Route: Cyclocondensation of Biguanides (The "Metformin Route")
This is the most biologically relevant route, explaining the compound's presence as an impurity in antidiabetic drug manufacturing. It involves the reaction of 1,1-dimethylbiguanide (Metformin) with an acetyl donor (acetic anhydride or ethyl acetate).[2]
-
Mechanism: The reaction proceeds via the acylation of the biguanide terminal nitrogen, followed by intramolecular condensation and dehydration to close the triazine ring.
-
Significance: This pathway converts the flexible biguanide backbone into a rigid, aromatic triazine core.
Experimental Protocol (Laboratory Scale)
-
Reagents: Metformin Hydrochloride (1.0 eq), Sodium Methoxide (1.1 eq), Ethyl Acetate (Excess/Solvent) or Acetic Anhydride (1.1 eq).
-
Free Base Formation: Dissolve Metformin HCl in methanol and treat with Sodium Methoxide to generate the free base.[2] Filter off NaCl.[2]
-
Cyclization: Add the acetyl donor (e.g., Ethyl Acetate) to the filtrate.
-
Reflux: Heat the mixture to reflux (70–80°C) for 6–12 hours. The reaction is driven by the thermodynamic stability of the aromatic ring.
-
Work-up: Evaporate solvent. The residue is purified via recrystallization from ethanol/water or column chromatography (Silica gel, MeOH:DCM gradient).
Alternative Route: Stepwise Substitution of Cyanuric Chloride
For precise structural control (avoiding isomers), the stepwise nucleophilic substitution of cyanuric chloride is used, though it is synthetically more demanding due to reactivity attenuation.
-
Step 1: Reaction of Cyanuric Chloride with Methylmagnesium Bromide (Grignard)
2,4-dichloro-6-methyl-1,3,5-triazine.[1][2] -
Step 2: Reaction with Ammonia
2-amino-4-chloro-6-methyl-1,3,5-triazine.[1][2] -
Step 3: Reaction with Dimethylamine
Target Compound .
Synthesis Workflow Visualization
Figure 1: Synthetic pathways showing the primary cyclocondensation route from Metformin and the secondary formation pathway via oxidation of Imeglimin.
Analytical Characterization & Quality Control
As "Imeglimin Impurity 4" [2, 3], distinguishing this aromatic triazine from the dihydrotriazine active pharmaceutical ingredient (API) is critical.
NMR Spectroscopy Signature
The aromaticity of the triazine ring causes a significant downfield shift compared to the dihydro- analogs.[2]
-
¹H NMR (DMSO-d₆):
-
δ ~2.1 ppm (s, 3H): Methyl group attached to the aromatic ring (C-CH₃).[2]
-
δ ~6.5–7.0 ppm (s, 2H): Primary amino group (-NH₂), often broad due to exchange.
-
Differentiation: Imeglimin (dihydrotriazine) would show sp³ hybridized ring protons (CH₂) around 4.0–5.0 ppm, which are absent in this target compound.
-
HPLC Method for Impurity Profiling
To detect this impurity within a drug substance matrix:
-
Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: Phosphate Buffer pH 6.5.
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: 5% B to 60% B over 20 minutes.
-
Detection: UV at 240 nm (Aromatic triazine absorption).[2]
-
Retention Time: The target (aromatic) is less polar than Imeglimin (dihydro) and will typically elute later in reverse-phase conditions.[2]
Applications in Research & Industry
Pharmaceutical Reference Standard
The primary commercial use of CAS 21320-31-0 is as a Reference Standard for validating analytical methods in the production of Imeglimin (an oral antidiabetic agent).[1][2] Regulatory bodies (FDA, EMA) require the quantification of this specific impurity to ensure it remains below the toxicological threshold (typically <0.15%) [2].
Covalent Organic Frameworks (COFs)
In materials science, this compound serves as a specialized monomer for constructing Nitrogen-rich COFs (e.g., TPT-COF-1).[1][2]
-
Mechanism: The rigid planar structure and the specific geometry of the amine groups allow for reversible condensation with aldehydes (e.g., triformylphloroglucinol) to form crystalline, porous 2D networks.
-
Utility: These COFs are utilized for gas storage, catalysis, and optoelectronics due to the high nitrogen content of the triazine ring [1].
Agrochemical Intermediates
The compound shares structural homology with triazine herbicides (e.g., Atrazine, Simazine). While not a primary herbicide itself, it is investigated as a metabolic intermediate or a precursor for novel photosystem II inhibitors.
Safety & Handling (GHS Classification)
While specific toxicological data for this exact CAS is limited, it is structurally analogous to other diaminotriazines.
-
Signal Word: Warning
-
Hazard Statements:
-
Handling: Use strictly in a fume hood. Avoid dust generation.[2] As a suspected bioactive impurity, treat as a potential pharmacological agent.
References
-
Cleanchem Laboratories. (n.d.).[2] Imeglimin Impurity 4 (CAS 21320-31-0) Reference Standard.[1][2][3][4] Retrieved January 28, 2026, from [Link]
-
Alzchem Group. (n.d.).[2] Product Finder: 2-Amino-4-(dimethylamino)-6-methyl-1,3,5-triazine. Retrieved January 28, 2026, from [Link]
-
National Institutes of Health (NIH). (2023).[2] Two Novel Metformin Carboxylate Salts and the Accidental Discovery of Two 1,3,5-Triazine Antihyperglycemic Agents. ACS Omega.[2] Retrieved January 28, 2026, from [Link]
